XL147 (also known as SAR245408 or pilaralisib) is a small molecule inhibitor of the class I phosphoinositide 3-kinases (PI3Ks) [, , , , ]. It acts as an ATP-competitive and reversible inhibitor, demonstrating high selectivity for class I PI3Ks over a panel of more than 130 human protein kinases [, ].
XL147 exhibits inhibitory activity against all four class I PI3K isoforms (α, β, γ, and δ) [, ]. This pathway plays a crucial role in regulating cell growth, survival, proliferation, and motility, making it a significant target in cancer research [, , ].
XL147 is synthesized as an orally bioavailable small molecule specifically targeting the p110α, p110β, p110γ, and p110δ isoforms of phosphoinositide 3-kinase. The compound's selectivity and potency against these isoforms have been demonstrated in preclinical studies, highlighting its potential effectiveness in treating tumors with aberrant PI3K signaling .
The synthesis of XL147 involves several steps that typically include:
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed throughout the synthesis to monitor the reaction progress and confirm the identity and purity of the final product .
XL147's molecular structure features a complex arrangement conducive to its function as a kinase inhibitor. The chemical formula is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 382.43 g/mol. The structure includes:
Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional conformation of the molecule .
XL147 primarily acts through competitive inhibition of phosphoinositide 3-kinases, leading to decreased production of phosphatidylinositol (3,4,5)-trisphosphate. This inhibition disrupts downstream signaling pathways critical for cell survival and proliferation. Key reactions include:
The compound has been shown to induce apoptosis in various cancer cell lines by modulating these pathways .
The mechanism of action for XL147 involves:
Pharmacodynamic studies have demonstrated that treatment with XL147 alters insulin signaling pathways and modulates various receptor tyrosine kinases, indicating a broad impact on cellular signaling networks .
Relevant data regarding these properties can be found in pharmacological studies that assess bioavailability and stability profiles during formulation development .
XL147 has been primarily investigated for its potential applications in oncology, specifically:
Clinical trials have demonstrated its safety profile and preliminary efficacy, paving the way for further development as an anticancer agent .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2